Product packaging for Calcium galactonate(Cat. No.:)

Calcium galactonate

Cat. No.: B12101307
M. Wt: 520.45 g/mol
InChI Key: GBYWVMUWGXQZBD-UHFFFAOYSA-L
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Description

Calcium galactonate is a useful research compound. Its molecular formula is C12H32CaO19 and its molecular weight is 520.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H32CaO19 B12101307 Calcium galactonate

Properties

IUPAC Name

calcium;2,3,4,5,6-pentahydroxyhexanoate;pentahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H12O7.Ca.5H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;/h2*2-5,7-11H,1H2,(H,12,13);;5*1H2/q;;+2;;;;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYWVMUWGXQZBD-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.O.O.O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32CaO19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Catalysis over Stoichiometric Reagents:catalytic Reagents Are Superior to Stoichiometric Ones As They Are Used in Small Amounts and Can, in Principle, Be Recycled, Thus Minimizing Waste.acs.org

Biocatalysis: Fermentation routes using whole-cell biocatalysts like Aspergillus niger or isolated enzymes such as galactose oxidase exemplify this principle. nih.govnih.govresearchgate.net These biological systems operate under mild conditions (ambient temperature and pressure) in water, avoiding the need for harsh chemical oxidants and protecting groups. acs.orggreenchemistry-toolkit.org

Heterogeneous Catalysis: Research has demonstrated the use of gold (Au) nanoparticles supported on materials like aluminum oxide (Al₂O₃) as highly efficient catalysts for the oxidation of galactose. rsc.orgchemistryviews.org These catalysts can utilize environmentally benign oxidants like molecular oxygen or hydrogen peroxide and can be recovered and reused, which improves the atom economy of the process. rsc.orgrsc.org

Waste Prevention and Greener Separation:preventing Waste is a Cornerstone of Green Chemistry.sigmaaldrich.comthe Electrochemical Method is Advantageous As It Generates No By Products from the Oxidant and Allows for the Reuse of the Electrolyte.cecri.res.ina Significant Green Innovation Lies in the Product Separation Stage. Calcium Galactonate Has a Notably Low Solubility in Water Compared to Its Epimer, Calcium Gluconate.helsinki.fithis Property is Exploited in Processes That Produce Both Acids Simultaneously from a Mixed Sugar Feedstock; the Calcium Galactonate Can Be Selectively Precipitated from the Solution by Cooling, a Separation Based on Physical Properties That Avoids the Need for Complex, Solvent Intensive Chromatography.rsc.orghelsinki.fi

Chromatographic Techniques for Separation and Quantification of this compound

Chromatography is a fundamental analytical tool for separating and quantifying the components of a mixture. For this compound, various chromatographic methods are employed to analyze both the galactonate anion and the calcium cation.

High-Performance Liquid Chromatography (HPLC) of this compound

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile organic compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For organic acids such as galactonate, several HPLC modes can be utilized, including reversed-phase, ion-exchange, and ion-exclusion chromatography. shimadzu.comshimadzu.com In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. sigmaaldrich.comscioninstruments.com Since galactonic acid is highly polar, ion-pair reagents may be added to the mobile phase to enhance retention on the column. google.com A common approach involves using an acidic aqueous mobile phase, often with an organic modifier like methanol (B129727), to ensure the analyte is in a consistent ionic state. jsmcentral.org

Detection is typically achieved using a UV detector at a low wavelength (around 210 nm) where the carboxyl group absorbs light, or a refractive index (RI) detector, which is more universal but less sensitive. shimadzu.comscioninstruments.comnih.gov A developed method for the simultaneous analysis of calcium gluconate (a structurally similar compound) and calcium phospholactate utilized an Inertsil C18-3 column with an isocratic mobile phase of 1% phosphoric acid in water and methanol (90:10 v/v) at a flow rate of 1.0 mL/min, with detection at 210 nm. jsmcentral.org

Table 1: Example HPLC Parameters for Analysis of Related Calcium Salts

ParameterConditionReference
ColumnInertsil C18-3 (4.6 mm x 150 mm, 5µm) jsmcentral.org
Mobile Phase1% Phosphoric Acid (aq) : Methanol (90:10, v/v) jsmcentral.org
Flow Rate1.0 mL/min jsmcentral.org
DetectionUV at 210 nm jsmcentral.org
Analysis Time< 5 minutes jsmcentral.org

Gas Chromatography (GC) Approaches for this compound Derivatives

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound, being a salt of a sugar acid, is non-volatile and thermally labile, making it unsuitable for direct GC analysis. thermofisher.com Therefore, a derivatization step is mandatory to convert the polar hydroxyl and carboxyl groups into more volatile and thermally stable functional groups. thermofisher.comrestek.com

Common derivatization methods for sugar acids include silylation and acylation. restek.comrestek.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. researchgate.net Acylation can be performed using reagents like acetic anhydride or N-methyl-bis(trifluoroacetamide) (MBTFA), which convert the active hydrogens into esters or trifluoroesters. thermofisher.comrestek.com An oximation step is often performed prior to silylation or acylation to reduce the number of isomers formed, simplifying the resulting chromatogram. restek.com

A study on the determination of galactonic acid in biological samples utilized a derivatization method to form N-(1-butyl)galactonamide pentaacetate derivatives, which were then analyzed by GC coupled with mass spectrometry (GC-MS). nih.gov This approach allows for both separation and sensitive detection of the derivatized galactonate. nih.govresearchgate.net

Table 2: Common Derivatization Reagents for GC Analysis of Sugar Acids

Derivatization TypeReagentResulting Derivative
SilylationBSTFA, MSTFATrimethylsilyl (TMS) ether/ester
AcylationMBTFA, Acetic AnhydrideTrifluoroacetyl (TFA) ester, Acetate (B1210297) ester
OximationEthylhydroxylamine hydrochloride (EtOx)Oxime (prior to silylation/acylation)

Ion Chromatography (IC) in this compound Analysis

Ion Chromatography (IC) is an ideal technique for the determination of ionic species and is therefore perfectly suited for the analysis of this compound, which dissociates into calcium (Ca²⁺) and galactonate ions in aqueous solution. eag.comcarleton.edu The technique separates ions based on their interaction with an ion-exchange resin in the stationary phase. biosynth.com

For the analysis of the calcium cation, a cation-exchange column is used with an acidic eluent, such as methanesulfonic acid (MSA). frontiersin.org The separated cations are then passed through a suppressor to reduce the background conductivity of the eluent before reaching a conductivity detector, which provides sensitive and selective detection. fai.us IC offers a rapid and precise method for quantifying calcium, with a single analysis typically completed in under 15 minutes. frontiersin.org

For the galactonate anion, an anion-exchange column is employed. ecalab.com The mobile phase is typically a basic solution, such as sodium carbonate or sodium hydroxide (B78521). ecalab.com Similar to cation analysis, a suppressor is used post-column to enhance detection sensitivity. diduco.com IC can be used to determine a wide range of organic acids and inorganic anions simultaneously. carleton.eduecalab.com

Table 3: Ion Chromatography Systems for this compound

AnalyteColumn TypeTypical EluentDetection Method
Calcium (Ca²⁺)Cation-ExchangeMethanesulfonic Acid (MSA)Suppressed Conductivity
GalactonateAnion-ExchangeSodium Carbonate/HydroxideSuppressed Conductivity

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment of this compound

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing invaluable information about chemical structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR can provide a detailed map of the molecular structure.

The ¹H NMR spectrum of galactonic acid reveals signals corresponding to the protons attached to the carbon backbone. nih.govhmdb.ca The chemical shifts and coupling constants of these signals provide information about the local electronic environment and the spatial relationship between neighboring protons, allowing for the determination of the molecule's conformation in solution. researchgate.net

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. rsc.org The chemical shift of each carbon signal is indicative of its functional group (e.g., carboxyl, secondary alcohol, primary alcohol). Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate proton and carbon signals, aiding in the complete assignment of the spectrum. nih.gov While NMR is highly effective for the galactonate anion, direct observation of the calcium ion is more challenging due to the low natural abundance and quadrupolar nature of the NMR-active ⁴³Ca isotope. nih.gov However, the effect of the calcium ion on the chemical shifts of the galactonate's carbon and proton nuclei, particularly those near the carboxylate group, can be observed. kubsu.ru

Table 4: Reported ¹H and ¹³C NMR Chemical Shifts (ppm) for Galactonic Acid

NucleusReported Chemical Shifts (ppm)SolventReference
¹H~3.62, 3.68, 3.95, 4.24H₂O / 5% DMSO nih.gov
¹³C~66.07, 72.37, 72.70, 74.03, 74.205% DMSO nih.gov

Note: Chemical shifts can vary depending on solvent, pH, and concentration.

Infrared (IR) and Raman Spectroscopy of this compound

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint by probing the vibrations of chemical bonds. nih.gov

In the IR spectrum of this compound, characteristic absorption bands for the various functional groups are observed. The broad absorption band in the 3600-3200 cm⁻¹ region is due to the O-H stretching vibrations of the multiple hydroxyl groups. The C-H stretching vibrations appear in the 3000-2800 cm⁻¹ region. A key region for confirming the salt formation is the carboxylate (COO⁻) group's vibrational bands. The asymmetric stretching vibration of the carboxylate group typically appears as a strong band in the 1610-1550 cm⁻¹ region, while the symmetric stretching vibration is found in the 1420-1300 cm⁻¹ region. The presence of these bands, instead of the C=O stretch of a carboxylic acid (around 1700-1725 cm⁻¹), confirms the deprotonated, ionic state of the carboxyl group. researchgate.net

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov It can provide complementary information, especially regarding the carbon-carbon backbone of the galactonate molecule. The analysis of vibrational spectra for related calcium salts, such as calcium carbonate and calcium oxalate, shows characteristic shifts and splitting of bands that are indicative of the crystalline structure and the coordination of the calcium ion with the anion. nih.govactachemscand.org

Mass Spectrometry (MS) for this compound Identification and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique for the identification and structural elucidation of this compound. Electrospray ionization (ESI) is the preferred method for this compound as it is a soft ionization technique suitable for thermally labile and polar molecules.

In positive-ion mode ESI-MS , this compound is expected to be detected primarily as a singly charged ion corresponding to the calcium cation complexed with a single galactonate anion, [Ca(C₆H₁₁O₇)]⁺. Other adduct ions, for instance with sodium ([C₁₂H₂₂CaO₁₄ + Na]⁺), may also be observed depending on the sample matrix and solvent system.

In negative-ion mode ESI-MS , the galactonate anion [C₆H₁₁O₇]⁻ would be the primary species observed. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can be performed on this precursor ion to obtain structural information through fragmentation. The fragmentation of the galactonate anion is expected to proceed through characteristic pathways for sugar acids.

Key fragmentation pathways for the galactonate anion [C₆H₁₁O₇]⁻ (m/z 195) would likely include:

Decarboxylation: Loss of a molecule of carbon dioxide (CO₂) from the carboxylate group, resulting in a fragment ion at m/z 151 ([C₅H₁₁O₅]⁻).

Dehydration: Sequential losses of water molecules (H₂O) from the polyhydroxy chain. For example, the precursor ion at m/z 195 could lose a water molecule to yield a fragment at m/z 177.

Cross-ring cleavages: Breakage of C-C bonds within the sugar backbone, leading to smaller fragment ions. These cleavages can provide information about the stereochemistry of the hydroxyl groups.

The precise fragmentation pattern and the relative abundance of fragment ions can be used to confirm the identity of the galactonate isomer and to distinguish it from other hexonate anions.

Table 2: Predicted Ions for this compound in ESI-MS

Ionization ModePredicted IonFormulaMass-to-Charge Ratio (m/z)
Positive Ion Calcium-Galactonate Complex[Ca(C₆H₁₁O₇)]⁺235.0
Negative Ion Galactonate Anion[C₆H₁₁O₇]⁻195.1
Negative Ion (CID) [Galactonate - H₂O]⁻[C₆H₉O₆]⁻177.0
Negative Ion (CID) [Galactonate - CO₂]⁻[C₅H₁₁O₅]⁻151.1

Diffraction Techniques for Crystalline this compound Structure Determination

X-ray Diffraction (XRD) of this compound

X-ray diffraction (XRD) is an essential technique for the solid-state characterization of crystalline this compound. It provides detailed information about the atomic and molecular structure of the crystal, including the arrangement of atoms, bond lengths, and bond angles. Powder X-ray diffraction (PXRD) is particularly useful for routine identification, phase purity analysis, and characterization of different crystalline forms (polymorphs) or hydrates. researchgate.net

While a complete single-crystal X-ray structure of this compound is not widely published, analysis of closely related compounds like calcium gluconate monohydrate provides insight into the expected structural features. researchgate.netsibran.ru A PXRD pattern of crystalline this compound would exhibit a unique set of diffraction peaks at specific angles (2θ), which serve as a fingerprint for the material.

The data obtained from a PXRD analysis includes:

Peak Positions (2θ angles): These are determined by the spacing between crystal lattice planes (d-spacing) according to Bragg's Law.

Peak Intensities: These are related to the arrangement and type of atoms within the crystal lattice.

From this data, the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (describing the symmetry of the crystal) can be determined. For hydrated calcium carboxylates, the crystal structure typically features the calcium ion coordinated by oxygen atoms from both the carboxylate groups and the hydroxyl groups of the sugar acid, as well as from water molecules. researchgate.netresearchgate.netmdpi.com This coordination often leads to the formation of complex polymeric chains or layered structures. researchgate.netresearchgate.net

Table 3: Representative Powder X-ray Diffraction Data for a Crystalline Form of Calcium Gluconate

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
6.214.2100
10.58.425
12.47.130
18.64.840
21.14.255
24.93.620

Neutron Diffraction Studies of this compound

Neutron diffraction is a powerful analytical technique that is highly complementary to X-ray diffraction for determining the crystal structure of compounds like this compound, particularly in its hydrated forms. mdpi.com While X-rays are scattered by the electron cloud of an atom, neutrons are scattered by the atomic nucleus. This fundamental difference provides a significant advantage in locating light atoms, especially hydrogen. mdpi.comresearchgate.net

In a molecule like this compound, which contains numerous hydroxyl (-OH) groups and likely molecules of water of hydration, precisely determining the positions of hydrogen atoms is crucial for understanding the complete three-dimensional structure and, most importantly, the hydrogen-bonding network. mdpi.comresearchgate.net X-ray diffraction is generally poor at locating hydrogen atoms accurately because their low electron density makes them weak scatterers.

A neutron diffraction study of crystalline this compound could provide:

Precise Hydrogen Atom Positions: Accurate determination of O-H bond lengths and the geometry of the hydroxyl groups and water molecules.

Detailed Hydrogen-Bonding Network: Unambiguous characterization of the hydrogen bonds between galactonate anions, water molecules, and the coordination sphere of the calcium ion. This information is vital for understanding the forces that stabilize the crystal lattice.

Distinction between Hydroxyl Groups and Water Molecules: Clear identification of which oxygen atoms belong to the galactonate backbone and which belong to water molecules.

Although not yet widely applied to organic hydrates, neutron diffraction provides invaluable data on the structural role of water and hydrogen bonding, which is fundamental to the stability and physical properties of hydrated crystalline solids. mdpi.com

Electrochemical Methods for this compound Analysis

Electrochemical methods offer a sensitive and reliable approach for the quantitative analysis of this compound in solution by specifically measuring the concentration of calcium ions (Ca²⁺). The most common and direct technique is potentiometry using a calcium ion-selective electrode (ISE). nih.govntsensors.comvernier.comnih.govmt.com

A calcium ISE is a membrane-based sensor that develops a voltage potential proportional to the activity (and under controlled conditions, the concentration) of Ca²⁺ ions in a sample. vernier.com The electrode consists of a specialized membrane, often a PVC matrix containing an organic ion exchanger that is selective for calcium ions, and an internal reference electrode. vernier.com When the electrode is immersed in a solution containing this compound, a potential difference is established across the membrane, which is measured against an external reference electrode.

The relationship between the measured potential and the calcium ion concentration is described by the Nernst equation. For quantitative analysis, a calibration curve is generated by measuring the potential of several standard solutions of known Ca²⁺ concentration. The concentration of Ca²⁺ in the unknown sample is then determined by interpolating its measured potential on the calibration curve.

For accurate measurements, it is crucial to maintain a constant ionic strength across all standards and samples. This is achieved by adding an Ionic Strength Adjuster (ISA) solution to each. sentek.co.uk The pH of the solution also needs to be controlled, as the electrode response can be affected by hydrogen ions at low pH. ntsensors.comvernier.com

Table 4: Typical Specifications for a Calcium Ion-Selective Electrode

ParameterTypical Value / Range
Concentration Range 1 x 10⁻⁶ M to 0.1 M (0.4 to 4,000 mg/L)
Optimal pH Range 3.4 - 8.0
Temperature Range 0 - 40 °C
Electrode Slope +24 to +29 mV per decade change in concentration
Major Interfering Ions Pb²⁺, Hg²⁺, Fe²⁺, Cu²⁺, Mg²⁺, Zn²⁺

Data compiled from multiple sources. ntsensors.comvernier.com

Thermal Analysis Techniques Applied to this compound

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to characterize the thermal stability and decomposition behavior of this compound. These methods provide information on processes such as dehydration, decomposition, and phase transitions as a function of temperature.

Based on studies of the structurally similar calcium gluconate monohydrate and other hydrated calcium carboxylates, the thermal decomposition of hydrated this compound is expected to occur in a multi-step process. nih.govresearchgate.netresearchgate.netresearchgate.net

Dehydration: The first event observed upon heating is the loss of water of hydration. This is registered as a mass loss in the TGA curve and an endothermic peak in the DSC curve. For calcium gluconate monohydrate, this process occurs at temperatures significantly above 100°C (e.g., 120-180°C), indicating a strong interaction between the water molecules and the this compound structure. nih.govup.ac.za

Decomposition of Anhydrous Salt: Following dehydration, the anhydrous this compound decomposes at higher temperatures. This is a complex process involving the breakdown of the organic galactonate anion, leading to a significant mass loss and typically showing exothermic events in the DSC curve. The solid residue formed at the end of this stage is primarily calcium carbonate (CaCO₃).

Decomposition of Calcium Carbonate: At even higher temperatures (typically above 650°C), the calcium carbonate intermediate decomposes to calcium oxide (CaO) with the release of carbon dioxide (CO₂). researchgate.net This final decomposition is observed as another distinct mass loss in the TGA curve and a sharp endothermic peak in the DSC thermogram.

The precise temperatures and mass loss percentages for each step are dependent on factors such as the heating rate and the atmosphere (e.g., inert or oxidative).

Table 5: Predicted Thermal Decomposition Stages for this compound Pentahydrate (C₁₂H₂₂CaO₁₄·5H₂O)

Decomposition StageTemperature Range (°C) (Approximate)ReactionTheoretical Mass Loss (%)
1. Dehydration 100 - 200C₁₂H₂₂CaO₁₄·5H₂O → C₁₂H₂₂CaO₁₄ + 5H₂O17.3
2. Decomposition to Carbonate 250 - 550C₁₂H₂₂CaO₁₄ → CaCO₃ + Gaseous Products~43.5 (of initial mass)
3. Decomposition to Oxide 650 - 850CaCO₃ → CaO + CO₂~8.5 (of initial mass)

Note: Temperature ranges are estimates based on analogous compounds. The theoretical mass loss for stage 2 is complex and depends on the specific decomposition pathway of the organic moiety.

Hyphenated Analytical Systems for Comprehensive this compound Profiling

The comprehensive analytical characterization of this compound necessitates the use of hyphenated analytical systems. These techniques couple a separation method with a detection method, providing both separation of the analyte from complex matrices and its specific identification and quantification. The most powerful and widely used hyphenated techniques in this context involve the coupling of chromatographic and electrophoretic separation methods with mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of non-volatile and thermally labile compounds like this compound. It combines the separation power of high-performance liquid chromatography (HPLC) with the mass-analyzing capabilities of a mass spectrometer.

Methodology and Findings:

For the analysis of this compound and related substances, reversed-phase HPLC is often employed. A patent for the analysis of the closely related compound, calcium gluconate, details a method using a C18 column with a simple mobile phase, which can be adapted for this compound. The separation is typically followed by detection using a mass spectrometer, often a tandem mass spectrometer (MS/MS) for enhanced selectivity and sensitivity.

In a typical LC-MS/MS workflow, the galactonate anion is monitored in negative ion mode. The precursor ion (the deprotonated galactonic acid molecule) is selected in the first quadrupole, fragmented through collision-induced dissociation (CID), and the resulting product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach provides high specificity, minimizing interference from the sample matrix.

Interactive Table: Typical LC-MS/MS Parameters for the Analysis of Calcium Salts of Organic Acids
ParameterValue
Chromatographic Column C18 (e.g., 2.1 mm x 100 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Gradient Isocratic or gradient elution depending on sample complexity
Flow Rate 0.2 - 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Negative Mode
Precursor Ion (m/z) 195.05 (for [M-H]⁻ of galactonic acid)
Product Ions (m/z) Transitions to be determined by direct infusion
Collision Energy Optimized for specific transitions

Method validation for such an assay would typically include assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), ensuring the reliability of the results.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound, although it requires a derivatization step to make the non-volatile galactonate amenable to gas chromatography.

Methodology and Findings:

The most common derivatization method for compounds containing multiple hydroxyl and carboxyl groups, like galactonic acid, is silylation. This process replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable.

Following derivatization, the TMS-derivative of galactonate is separated on a low-polarity capillary GC column and detected by a mass spectrometer. The mass spectrometer provides a characteristic fragmentation pattern for the derivatized galactonate, which can be used for identification and quantification. Isotope-dilution methods, where a stable isotope-labeled internal standard is used, can provide highly accurate and precise quantification.

A study on the quantification of urinary galactitol and galactonate provides a basis for the GC-MS analysis of galactonate.

Interactive Table: GC-MS Method Parameters for Galactonate Analysis (as TMS-derivative)
ParameterValue
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
GC Column 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Optimized for separation of the analyte from other sample components
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap
Monitored Ions (m/z) Selected characteristic fragment ions of the TMS-derivatized galactonate

The validation of a GC-MS method would involve similar parameters to an LC-MS method, ensuring its suitability for the intended analytical application.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary electrophoresis-mass spectrometry (CE-MS) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like the galactonate anion. CE offers very high separation efficiency and requires only minute sample volumes.

Methodology and Findings:

In CE-MS, charged analytes are separated in a capillary filled with an electrolyte solution under the influence of an electric field. The separated ions are then introduced into the mass spectrometer for detection. The interface between the CE capillary and the mass spectrometer is a critical component, with electrospray ionization (ESI) being the most common type.

While specific applications of CE-MS for the analysis of this compound are not detailed in the provided search results, the technique is widely used for the analysis of organic acids. The separation of galactonate would be based on its charge-to-size ratio, and its detection by MS would provide high selectivity.

Interactive Table: Conceptual CE-MS Parameters for this compound Analysis
ParameterValue
Capillary Fused-silica capillary (e.g., 50 µm i.d., 50-100 cm length)
Background Electrolyte Buffered solution, pH adjusted for optimal separation (e.g., ammonium (B1175870) acetate)
Separation Voltage 20-30 kV
Injection Mode Hydrodynamic or electrokinetic
Ionization Source Electrospray Ionization (ESI), Negative Mode
Mass Analyzer Time-of-Flight (TOF) or Quadrupole
Monitored Ion (m/z) 195.05 (for [M-H]⁻ of galactonic acid)

The development and validation of a CE-MS method for this compound would offer a high-efficiency alternative to LC-MS and GC-MS, particularly for samples with complex matrices where high resolving power is essential.

Intracellular Metabolism and Fate of this compound

Following transport into the cell, the calcium and galactonate components are subject to distinct metabolic and signaling pathways.

The galactonate anion, once internalized, is directed into cellular metabolic pathways. Research indicates that D-galactonate is metabolized through the pentose (B10789219) phosphate (B84403) pathway. nih.gov This pathway is a crucial source of NADPH for reductive biosynthesis and for producing precursors for nucleotide synthesis. The fact that the DgoT transporter gene in E. coli is located within an operon dedicated to D-galactonate metabolism further supports its role as a nutrient that is actively catabolized by the cell. nih.gov In contrast, the calcium ion is not metabolized but rather acts as a signaling molecule and a cofactor for enzymes.

The intracellular destinations of calcium and galactonate differ significantly, reflecting their distinct biological roles.

Galactonate: As a substrate for the pentose phosphate pathway, the galactonate molecule is primarily localized to the cytosol, where the enzymes of this pathway reside. Its metabolic products would then be distributed according to the cell's biosynthetic needs.

Calcium: Intracellular calcium is meticulously compartmentalized to enable its function as a universal second messenger. alliedacademies.orgwikipedia.org While the concentration of free Ca²⁺ in the cytosol is kept extremely low (in the range of 10⁻⁶ to 10⁻⁸ M), it is stored at much higher concentrations in specific organelles, primarily the endoplasmic reticulum (ER) and mitochondria. nih.govnih.govnih.gov Mitochondria, in particular, can act as significant calcium buffers, taking up Ca²⁺ to modulate cytosolic signals and regulate their own metabolic activity, such as activating key dehydrogenases in the TCA cycle. alliedacademies.orgnih.gov This compartmentalization ensures that calcium can be rapidly released in response to stimuli to trigger a wide array of cellular processes. nih.gov

Molecular Interactions of this compound with Biomacromolecules

The biological effects of this compound are mediated through the molecular interactions of its components with various biomacromolecules, especially proteins.

The calcium ion is the primary actor in these interactions. It can bind to specific sites on proteins, often involving negatively charged amino acid residues like glutamate (B1630785) and aspartate, or oxygen atoms from the protein backbone. nih.govnih.gov A well-studied example in a non-human system is the interaction with the periplasmic D-galactose-binding protein (GBP) from bacteria, which is involved in transport and chemotaxis. nih.gov This protein possesses a specific, high-affinity binding site for a single calcium ion, which is coordinated by seven oxygen ligands derived from protein residues. nih.gov This binding site is structurally similar to the "EF-hand" motif found in many intracellular calcium-binding proteins like calmodulin and troponin, suggesting a common and ancient origin for calcium-binding structures. nih.govnih.govcreativebiomart.net The binding of calcium to GBP is believed to play a structural role, stabilizing the protein. nih.govresearchgate.net

The affinity of this binding site for various cations has been determined, highlighting its preference for calcium.

CationRelative Binding Affinity OrderDissociation Constant (Kd) for Ca²⁺Reference
Ca²⁺, Tb³⁺, Pb²⁺, Cd²⁺, Sr²⁺, Mg²⁺, Ba²⁺Ca²⁺ ≈ Tb³⁺ ≈ Pb²⁺ > Cd²⁺ > Sr²⁺ > Mg²⁺ >> Ba²⁺2 µM nih.govresearchgate.net

Beyond specific binding motifs, the interaction between calcium ions and macromolecules can also be less specific, involving electrostatic pairing. For instance, calcium ions can bind to the carboxylate groups of polymers, influencing their conformation and interaction with surfaces. nih.govresearchgate.net While the galactonate portion of the molecule is primarily a metabolic substrate, its carboxylate and hydroxyl groups also have the potential to form hydrogen bonds and electrostatic interactions with proteins, although this is less characterized than the interactions involving the calcium ion.

Binding Affinity and Specificity of this compound to Proteins

The biological effects of this compound are attributable to its constituent ions: calcium (Ca²⁺) and galactonate. While the calcium ion is known to interact with a vast array of proteins, the specificity of the galactonate anion provides a more targeted mechanism of interaction in certain biological systems.

In prokaryotic systems, particularly in the bacterium Escherichia coli, the galactonate anion has been identified as a specific effector molecule for the DgoR transcriptional regulator. oup.comoup.comnih.gov DgoR belongs to the GntR/FadR family of transcriptional regulators which are typically involved in the control of metabolic pathways. oup.com Research has demonstrated that D-galactonate binds directly to the DgoR protein. oup.comnih.gov This binding event induces a conformational change in the DgoR protein, which leads to its dissociation from its target DNA sequence. oup.comoup.com This interaction is highly specific; DgoR's regulatory action is precisely modulated by the presence of D-galactonate, which serves as the pathway's metabolic intermediate. nih.gov This specific binding and subsequent allosteric regulation highlight a key protein interaction for the galactonate component of this compound in bacterial metabolic control.

Modulation of Enzyme Activity by this compound

The galactonate anion, as a derivative of galactose, is an intermediate in several metabolic pathways across different organisms, where it serves as a substrate for various enzymes. Its presence can, therefore, directly influence the activity of these enzymes.

In certain fungi, such as Aspergillus niger and Trichoderma reesei, L-galactonate is an intermediate in the metabolic pathway that converts D-galacturonic acid into central metabolites like glycerol. nih.gov This pathway involves enzymes such as L-galactonate dehydratase. nih.govresearchgate.net In plant species, an alternative pathway for the biosynthesis of ascorbate (B8700270) (Vitamin C) has been proposed that involves the reduction of D-galacturonic acid to L-galactonic acid, which is then converted to the immediate precursor of ascorbate. nih.gov

In bacteria, the metabolism of D-galactonate involves a dedicated set of enzymes. For instance, in E. coli, the dgo operon encodes enzymes essential for galactonate catabolism, including a kinase and an aldolase. nih.gov Furthermore, enzymes such as galactose dehydrogenase can oxidize galactose to produce galactonic acid. scispace.comresearchgate.net

The following table summarizes key enzymes from non-human systems that interact with or produce galactonate, demonstrating the modulation of enzyme activity.

Table 1: Enzymes Involved in Galactonate Metabolism in Non-Human Systems

Enzyme Name Organism/System Role/Activity Reference
DgoR Escherichia coli Transcriptional repressor; binds D-galactonate as an effector molecule. oup.comoup.comnih.gov
Galactose Dehydrogenase (Gal-DH) General Catalyzes the oxidation of D-galactose to D-galactono-1,5-lactone, which hydrolyzes to D-galactonate. scispace.com
L-Galactonate Dehydratase Aspergillus niger, Trichoderma reesei Converts L-galactonate to 2-keto-3-deoxy-L-galactonate in the D-galacturonic acid catabolic pathway. nih.govresearchgate.net
D-Galacturonate Reductase Aspergillus niger Reduces D-galacturonic acid to L-galactonate. nih.gov
DgoK (2-dehydro-3-deoxy-galactonokinase) Escherichia coli Phosphorylates an intermediate of the galactonate metabolic pathway. nih.gov
DgoA (2-dehydro-3-deoxy-6-phosphogalactonate aldolase) Escherichia coli Cleaves 2-dehydro-3-deoxy-6-phosphogalactonate into pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. nih.gov

Interaction of this compound with Nucleic Acids and Lipids

Direct interactions between this compound and nucleic acids or lipids are not well-documented in the reviewed literature. However, an indirect but significant interaction with nucleic acids exists, mediated by a protein intermediary.

As detailed in section 4.3.1, D-galactonate modulates the binding of the DgoR repressor protein to its specific operator DNA sequence within the dgo operon in E. coli. oup.comoup.com In the absence of D-galactonate, the DgoR protein binds firmly to the DNA, physically blocking the transcription of the operon's genes. oup.com The binding of D-galactonate to DgoR triggers a conformational change that reduces the protein's affinity for the DNA, causing it to detach. oup.comnih.gov This dissociation allows RNA polymerase to access the promoter and initiate transcription. Therefore, this compound, through its galactonate anion, acts as a molecular switch that modulates a critical protein-DNA interaction, thereby controlling gene expression.

No specific studies detailing the direct interaction of this compound with lipids in cellular membranes or lipid bilayers were identified in the course of this review.

This compound-Mediated Signaling Pathways in Cellular Models

Calcium Signaling Regulation by this compound

Calcium ions (Ca²⁺) are universal second messengers that regulate a multitude of cellular processes. The signaling capacity of Ca²⁺ is dependent on the precise spatial and temporal control of its concentration within the cytoplasm, which is typically maintained at a very low level and increased transiently in response to stimuli.

While this compound is a source of extracellular calcium, specific studies detailing its unique role in modulating calcium signaling pathways in non-human cellular models are limited. However, research into metabolic disorders of galactose metabolism provides an indirect link. In models of Classic Galactosemia, the accumulation of galactose metabolites, including galactonate, is associated with pathological outcomes. researchgate.netnih.gov One of the proposed mechanisms involves the inhibition of inositol (B14025) monophosphatase by galactose-1-phosphate, a related metabolite. researchgate.net This inhibition can lead to a deficiency in myo-inositol, which in turn can impair inositide signaling and disrupt cellular calcium homeostasis. researchgate.net This suggests that in certain pathological contexts, the metabolic pathway that produces galactonate could be linked to alterations in calcium signaling.

Effects of this compound on Gene Expression and Protein Synthesis

The most direct and well-characterized effect of this compound on gene expression in a non-human model is its role in inducing the dgo operon in Escherichia coli. This system provides a clear example of how a nutrient source can directly regulate the expression of the genes required for its own metabolism.

The dgo operon consists of a cluster of genes: dgoR (the regulator), dgoT (a transporter), dgoK (a kinase), dgoA (an aldolase), and dgoD (a dehydrogenase). nih.gov In the absence of D-galactonate, the DgoR protein represses the expression of the dgoTKAD genes. oup.comoup.com When D-galactonate is present, it binds to DgoR, causing the repressor to detach from the operator DNA and leading to a significant increase in the transcription of the dgoTKAD genes. nih.gov This allows the bacterium to efficiently transport and catabolize D-galactonate as a carbon and energy source. This induction is specific to D-galactonate, which highlights its role as a signaling molecule for gene regulation in this context. nih.gov

Table 2: Genes of the dgo Operon in E. coli Regulated by D-Galactonate

Gene Protein Product Function Regulatory Effect of D-Galactonate Reference
dgoR DgoR Repressor Transcriptional repressor of the dgo operon. D-galactonate binding inactivates the repressor. oup.comoup.com
dgoT D-galactonate Transporter Transports D-galactonate across the cell membrane into the cytoplasm. Expression is induced. nih.gov
dgoK 2-dehydro-3-deoxy-galactonokinase An enzyme in the D-galactonate catabolic pathway. Expression is induced. nih.gov
dgoA 2-dehydro-3-deoxy-6-phosphogalactonate aldolase An enzyme in the D-galactonate catabolic pathway. Expression is induced. nih.gov

Comparative Mechanistic Studies of this compound with Other Calcium Salts in Biological Systems (Non-Human)

Direct mechanistic studies comparing this compound to other calcium salts like calcium gluconate or calcium citrate (B86180) in non-human biological systems are scarce in the scientific literature. The majority of comparative studies focus on physicochemical properties such as solubility and bioavailability, which can indirectly influence biological mechanisms.

This compound is noted for its low solubility in water compared to salts like calcium gluconate. researchgate.net This difference in solubility could be a critical factor in biological systems, potentially affecting the rate and concentration at which calcium and galactonate ions become available to interact with cells and proteins.

Structural studies on solid-state crystals have shown that the cation (e.g., Ca²⁺) and the surrounding hydrogen-bonding network have a significant influence on the geometry and conformation of the carbohydrate anion (e.g., galactonate or gluconate). researchgate.net This suggests that the specific salt form could present the anion to biological receptors or enzymes in a distinct conformation, potentially altering binding affinity and subsequent biological activity.

In a non-mechanistic study related to microbial toxin production, a patent application disclosed that various calcium sugar acid salts, including this compound and calcium gluconate, were capable of reducing the production of Toxic Shock Syndrome Toxin-1 (TSST-1) by the bacterium Staphylococcus aureus. googleapis.com This suggests a potentially shared or similar mechanism of action for these salts in that specific context, though the underlying molecular interactions were not elucidated.

Preclinical and Animal Model Studies of Calcium Galactonate Excluding Human Clinical Data

In Vitro Cell Culture Models for Calcium Galactonate Research

A comprehensive search for in vitro studies investigating the effects of this compound on various cell culture models yielded no specific results. The existing literature does not provide evidence of this compound being tested on primary cell lines, immortalized cell lines, or in organoid and 3D culture systems to assess its biological impact. While studies on related calcium salts and the metabolic effects of galactose exist, there is no direct research on this compound in these cellular models. nih.gov

No published studies were identified that utilized primary cell lines to investigate the biological or physiological effects of this compound. Research on primary cells often involves studying fundamental cellular processes or the effects of substances on non-transformed cells, but this compound does not appear to have been a subject of such investigations.

There is no available data from studies using immortalized cell lines to explore the cellular responses to this compound. Immortalized cell lines are a staple in biomedical research for studying a wide range of biological phenomena, yet they have not been reportedly used in the context of this compound research.

The use of organoid and 3D culture models provides a more physiologically relevant context for studying the effects of chemical compounds. However, a thorough review of the literature found no instances where these advanced in vitro systems were used to investigate this compound.

Animal Models for Investigating this compound's Physiological Impact

Similarly, a comprehensive search for in vivo studies using animal models to assess the physiological impact of this compound returned no specific research findings. While the production of this compound is well-documented, its effects in living organisms have not been a focus of published preclinical research. researchgate.netresearchgate.netresearchgate.net

No studies were found that utilized rodent models, such as mice or rats, to investigate the systemic effects, metabolic fate, or toxicological profile of this compound.

There is a complete absence of published research on the use of non-rodent mammalian models for the study of this compound's physiological impact.

Lower Vertebrate and Invertebrate Models in this compound Research

The use of lower vertebrate and invertebrate models, such as the zebrafish (Danio rerio) and the fruit fly (Drosophila melanogaster), has become instrumental in biomedical research due to their genetic tractability, rapid development, and conserved physiological pathways. nih.govcornell.edu While extensive research exists on general calcium signaling and homeostasis in these models, specific studies focusing exclusively on this compound are not prominent in the current scientific literature.

Drosophila melanogaster has been a powerful tool for dissecting the genetic basis of calcium signaling. mdpi.com Research in fruit flies has uncovered fundamental mechanisms of calcium's role in processes like egg activation, where a wave of calcium influx is a critical trigger for embryonic development. cornell.edu Genetic screens in Drosophila have identified numerous components of calcium signaling pathways, many of which have homologous genes in humans, making it a valuable model for studying related diseases and developing therapeutic strategies. mdpi.com

The zebrafish has emerged as a key vertebrate model for studying bone development and disease, including osteoporosis. nih.gov Its transparent embryos allow for real-time visualization of skeletal formation and mineralization. nih.govnih.gov The fundamental mechanisms of bone development, including the roles of key genes and signaling pathways, are highly conserved between zebrafish and mammals. nih.govfrontiersin.org Researchers have successfully used zebrafish to model glucocorticoid-induced osteoporosis and to screen for chemical compounds that can promote bone formation and mineralization. nih.govnih.gov Methods like alizarin (B75676) red staining, which chelates with calcium ions, are routinely used to visualize and quantify mineralized bone in zebrafish larvae. nih.gov

Although direct studies on this compound are limited, the established utility of these models in calcium metabolism and bone physiology research suggests they are highly suitable for future investigations into the specific effects of this compound. The genetic and imaging tools available in both Drosophila and zebrafish could provide detailed insights into its bioavailability, its influence on cellular signaling, and its efficacy in promoting bone health at a whole-organism level. cornell.edumdpi.comnih.gov

Pharmacokinetic and Bioavailability Studies of this compound in Preclinical Models

Understanding the pharmacokinetic profile of a calcium salt is crucial for determining its efficacy as a supplement. Preclinical studies in animal models provide foundational knowledge on absorption, distribution, metabolism, and excretion. While data specifically for this compound is sparse, research on structurally similar organic calcium salts, particularly calcium gluconate, offers valuable insights.

The absorption of calcium from the gastrointestinal tract is a complex process influenced by the specific salt form. In animal models, the bioavailability of calcium from different organic and inorganic salts has been compared. For instance, studies in rats have evaluated the absorption of calcium from various supplements. One study found that rats fed diets containing calcium gluconate absorbed approximately 29% of the ingested calcium. fda.gov The solubility of the calcium salt is a critical factor, with more soluble forms generally exhibiting better absorption. fda.gov

The anion (in this case, galactonate) can influence the absorption process. Research in mice using pharmacokinetic calculations has shown significant differences in the absolute bioavailability of calcium from various salts, suggesting the intestinal absorption process is affected by the anion. fda.gov

Upon absorption, calcium is distributed throughout the body. The vast majority (99%) of the body's calcium is located in the skeleton, with the remaining 1% distributed in extracellular fluids and soft tissues. nih.govresearchgate.net In plasma, calcium exists in three forms: ionized (the biologically active form), protein-bound (primarily to albumin), and complexed with anions like citrate (B86180) and phosphate (B84403). nih.gov

Table 1: Comparative Bioavailability of Different Calcium Salts in Animal Models

Calcium SaltAnimal ModelKey FindingCitation
Calcium GluconateRatsAnimals absorbed 29% of ingested calcium. fda.gov
Calcium CarbonateRatsAbsorption was limited and plateaued at higher intakes, likely due to lower solubility in the presence of phosphate. fda.gov
Calcium Acetate (B1210297)MiceAbsolute bioavailability was 8.6%. fda.gov
Calcium L-lactateMiceAbsolute bioavailability was 8.9%. fda.gov
Calcium Ascorbate (B8700270)MiceAbsolute bioavailability was 14.8%, significantly higher than other tested salts. fda.gov

Once administered, this compound dissociates into calcium ions and galactonate. Calcium itself does not undergo direct metabolism. nih.gov The galactonate component, a sugar acid, is a metabolic product of galactose. nih.gov In microorganisms like E. coli, D-galactonate is metabolized via a modified Entner-Doudoroff pathway, and the genes involved in its transport and degradation are well-characterized. fda.govnih.gov

In mammals, galactonate metabolism is less defined but is known to be relevant in conditions like galactosemia, where deficiencies in galactose-metabolizing enzymes lead to the accumulation of metabolites, including galactonate. nih.gov Studies have shown that galactonic acid can be formed from galactose and may subsequently enter the pentose (B10789219) phosphate pathway. nih.gov

The excretion of calcium occurs through two primary routes. A significant portion of orally administered calcium that is not absorbed is eliminated in the feces as insoluble salts. nih.gov The absorbed calcium that is not utilized by the body is primarily excreted via the kidneys into the urine, accounting for approximately 20% of the excretion of an oral dose. nih.gov

Systemic exposure to calcium following administration of a calcium salt is dependent on its absorption kinetics. Pharmacokinetic parameters such as maximum plasma concentration (Cmax) and area under the curve (AUC) are used to quantify this exposure.

Physiological Responses to this compound in Animal Systems

Preclinical studies in animal models are essential for elucidating the physiological effects of calcium supplements on various biological systems, particularly the skeletal system.

The primary physiological role of calcium is in the formation and maintenance of bone. Animal models of bone disease are frequently used to evaluate the efficacy of calcium supplements in supporting bone health. Studies using organic calcium salts like calcium gluconate have demonstrated positive effects on bone mineralization and structure.

In a mouse model of achlorhydria (impaired stomach acid production), which leads to calcium malabsorption, supplementation with calcium gluconate was shown to be superior to calcium carbonate in restoring calcium and skeletal homeostasis. researchgate.net This highlights the potential advantage of more soluble, organic calcium salts in conditions where absorption may be compromised.

Research using a mouse model of collagen-induced arthritis demonstrated that oral administration of calcium gluconate significantly improved CIA-related bone and cartilage damage. nih.govresearchgate.net In these studies, treatment with calcium gluconate inhibited the decrease in cortical bone thickness observed in the control arthritic mice. researchgate.net

At a cellular level, studies on osteoblast-like cells have shown that organic calcium salts can promote bone formation. For example, calcium glucoheptonate was found to increase the proliferation of osteoblast-like cells and enhance calcium uptake and mineralization. The treatment also increased the expression of key osteogenic markers, including collagen-1 and osteocalcin, which are crucial for building the bone matrix.

Table 2: Preclinical Studies on the Effects of Organic Calcium Salts on Bone

CompoundAnimal/Cell ModelKey FindingsCitation
Calcium GluconateMouse model of achlorhydriaWas more effective than calcium carbonate in restoring calcium/skeletal homeostasis. researchgate.net
Calcium GluconateMouse model of rheumatoid arthritisImproved bone and cartilage damage; inhibited the reduction in cortical bone thickness. nih.govresearchgate.net
Calcium GlucoheptonateOsteoblast-like MG-63 cellsIncreased cell proliferation, calcium uptake, and mineralization; promoted expression of osteogenic markers (collagen-1, osteocalcin).

Effects of this compound on Muscle Physiology

Calcium is a fundamental component in muscle physiology, governing processes from muscle formation and growth to regeneration. nih.gov The dynamics of intracellular calcium are essential for muscle function. nih.gov While direct studies on the physiological effects of this compound on muscle are limited, research on related compounds and the metabolic fate of galactonate provides insights.

In a mouse model of galactose-1-phosphate uridyltransferase (GALT) deficiency, the accumulation of galactonate has been observed in skeletal muscle. nih.gov This suggests that skeletal muscle plays a role in the disposition of galactose and the subsequent formation of galactonate, particularly when the primary metabolic pathway is impaired. nih.gov The study indicated that in GALT-deficient mice on a high-galactose diet, skeletal muscle, along with the heart, contributes significantly to the urinary excretion of galactitol and galactonate. nih.gov This capacity of muscle to form galactonate may also be a factor in the alternative pathway for galactose oxidation. nih.gov

The role of calcium signaling in muscle development is well-documented across various species, including mice. nih.gov It is crucial for myogenesis, the process of muscle formation, which involves the proliferation and differentiation of muscle progenitors. nih.gov Studies in mice have shown that specific calcium signaling proteins are vital for muscle growth and remodeling. nih.gov For instance, insulin (B600854) and IGF-1, key regulators of muscle growth, induce calcium dynamics through both influx and release from intracellular stores. nih.gov

Influence of this compound on Cardiovascular Function in Animal Models

The cardiovascular system is highly responsive to changes in calcium concentrations. While specific studies on this compound are not prevalent, research on other calcium salts, such as calcium gluconate, in animal models offers valuable information on the cardiovascular effects of calcium administration.

In conscious horses, administration of calcium gluconate led to significant increases in both ionized and total serum calcium concentrations. nih.govmadbarn.com This was accompanied by marked improvements in cardiovascular function, including increased cardiac index, stroke index, and cardiac contractility. nih.govmadbarn.com Interestingly, while arterial pressure remained unchanged, there was a notable decrease in heart rate during calcium infusion. nih.govmadbarn.com These findings suggest a direct positive inotropic effect of calcium on the heart muscle. nih.govmadbarn.com

Furthermore, studies in mice with galactose-1-phosphate uridyltransferase (GALT) deficiency have shown that heart muscle accumulates significant amounts of galactonate. nih.gov This accumulation is comparable to levels found in the liver, indicating that the heart is actively involved in the metabolism of galactose to galactonate under certain conditions. nih.gov This metabolic activity within cardiac tissue underscores the potential for galactonate to influence cardiac function, although the direct physiological consequences of this accumulation are yet to be fully elucidated. nih.gov

The table below summarizes the hemodynamic effects observed in conscious horses following the administration of calcium gluconate.

ParameterResponse to Calcium Gluconate Administration
Ionized Calcium ConcentrationMarked Increase nih.govmadbarn.com
Total Calcium ConcentrationMarked Increase nih.govmadbarn.com
Cardiac IndexMarked Increase nih.govmadbarn.com
Stroke IndexMarked Increase nih.govmadbarn.com
Cardiac Contractility (dP/dtmax)Marked Increase nih.govmadbarn.com
Mean Arterial PressureUnchanged nih.govmadbarn.com
Right Atrial PressureUnchanged nih.govmadbarn.com
Heart RateMarked Decrease nih.govmadbarn.com

Renal and Hepatic Responses to this compound in Preclinical Studies

Renal Responses:

The kidneys are key regulators of calcium homeostasis and are also subject to the physiological effects of calcium. Preclinical studies investigating the renal effects of calcium administration have revealed significant responses. While direct studies with this compound are limited, research with calcium gluconate provides valuable insights.

Studies in animal models have shown that calcium antagonists can selectively vasodilate preglomerular vessels in the kidney. nih.gov Although this compound is not an antagonist, the administration of calcium can influence renal hemodynamics. In normotensive human volunteers, intravenous infusion of calcium gluconate resulted in a significant increase in renal plasma flow and glomerular filtration rate, indicating renal vasodilation. nih.gov This was accompanied by a significant increase in diuresis and natriuresis. nih.gov These effects appear to be facilitated by an increase in the renal production of vasodilatory and natriuretic prostaglandins. nih.gov

Hepatic Responses:

The liver plays a central role in the metabolism of many substances, including galactose and its derivatives. It was previously thought that the liver was the primary site for the conversion of galactose to galactonate. nih.gov However, studies in GALT-deficient mice have shown that other tissues, such as heart and skeletal muscle, also contribute to galactonate formation. nih.gov

In the context of liver health, calcium supplementation has demonstrated hepatoprotective effects in animal models. In male rats fed a high-fat diet, calcium supplementation was found to regulate oxidative-induced inflammatory responses and lipogenesis. nih.gov This resulted in a significant improvement in hepatic enzyme levels and a reduction in hepatic lipid accumulation. nih.gov Calcium supplementation was observed to down-regulate the activity of peroxisome proliferator-activated receptor-gamma (PPAR-γ) mediated fatty acid synthase (FAS), a key enzyme in lipogenesis. nih.gov Furthermore, it enhanced the activities of antioxidant enzymes such as catalase, superoxide (B77818) dismutase, and glutathione (B108866) peroxidase in the liver. nih.gov

Calcium signaling within hepatocytes is a critical aspect of liver function. nih.gov Hormones that regulate hepatic glucose metabolism often act through calcium-dependent signaling pathways, leading to oscillations in intracellular calcium concentrations. nih.govfrontiersin.org These calcium signals can propagate as waves across the liver lobule, coordinating metabolic responses such as glycogenolysis. nih.govfrontiersin.org

The table below summarizes the hepatic responses to calcium supplementation in rats on a high-fat diet. nih.gov

ParameterResponse to Calcium Supplementation
Serum CholesterolDecreased
Serum TriglycerideDecreased
Free Fatty AcidsDecreased
Hepatic EnzymesDecreased
Hepatic PPAR-γ mediated FAS activityDown-regulated
Hepatic Lipid AccumulationDecreased
Hepatic Antioxidant Enzyme ActivitiesIncreased
Oxidative StressReduced
Pro-inflammatory ResponsePrevented

Ex Vivo Tissue and Organ Analysis in this compound Research

Ex vivo tissue and organ analysis represents a powerful methodology in preclinical research, bridging the gap between in vitro cell culture and in vivo animal models. This approach allows for the study of cells within their native three-dimensional tissue context, preserving crucial cell-cell and cell-matrix interactions. nih.goviu.edu This is particularly relevant for investigating the effects of compounds like this compound on complex tissues.

The primary advantage of ex vivo organ cultures is the maintenance of the tissue's structural and cellular integrity, which allows for a more accurate prediction of in vivo responses. iu.edu This technique is adaptable for various tissues, including bone, tumors, and liver, and can be used to study a wide range of biological processes. nih.goviu.edunih.gov

In the context of calcium research, ex vivo models have been instrumental. For instance, ex vivo analysis of intact human parathyroid adenoma tissue has been used to visualize live-cell calcium responsiveness and its relationship to hormone production. nih.gov This methodology allows for provocative testing where the tissue is challenged with varying concentrations of agents, such as calcium, to observe the dynamic behavioral response in a controlled setting. nih.gov

Similarly, ex vivo bone organ cultures are utilized to study the interactions between different bone cell types and the effects of pharmacological agents on bone formation and resorption. iu.edu These models maintain the natural distribution of osteocytes within the mineralized matrix, providing a more physiologically relevant system than isolated cell cultures. iu.edu

For hepatic research, ex vivo perfusion of the liver allows for the study of hormone-induced calcium waves and their role in regulating metabolic processes like glycogenolysis. nih.gov These studies have demonstrated that frequency-modulated oscillatory calcium signaling is a predominant mode of physiological regulation in the liver. nih.gov

The application of ex vivo analysis in this compound research would enable detailed investigation into its effects on tissue-specific functions while maintaining the physiological complexity of the organ.

Industrial and Agricultural Applications of Calcium Galactonate Non Clinical

Role of Calcium Galactonate in Animal Nutrition and Feed Supplementation

Enhancing Calcium Bioavailability in Livestock

Calcium is essential for numerous physiological functions in livestock, including bone development, milk production, and muscle function. The bioavailability of calcium from various sources can differ, impacting its effectiveness. While many feedstuffs of vegetable origin are low in calcium, supplementation is a common practice. researchgate.net Animal-based and inorganic feedstuffs generally offer calcium with a bioavailability greater than 66%. researchgate.net

This compound is considered a non-toxic and effective source of calcium nutrition. jiaanbiotech.com Studies in rats have shown that while the apparent absorption ratio of calcium from calcium gluconate was similar to other calcium supplements like calcium carbonate, it significantly enhanced the absorption of magnesium. nih.gov This effect is attributed to the gluconic acid component, which may increase magnesium solubility and promote favorable conditions in the large intestine. nih.gov In ruminants, the method of delivery is crucial; post-ruminal infusion of calcium gluconate has been shown to be effective, suggesting that bypassing the rumen can enhance its utility. researchgate.netnih.gov

Impact of this compound on Animal Growth and Productivity

Research into the effects of this compound on livestock, particularly dairy cattle, has yielded significant findings regarding productivity. Supplementation with a fat-embedded form of calcium gluconate, which protects it from the rumen, has been shown to influence milk composition and yield.

Studies have demonstrated that supplementing the diets of multiparous dairy cows with hydrogenated fat-embedded calcium gluconate (HFCG) can lead to notable increases in milk and component yields. researchgate.netnih.gov For instance, one study observed that cows receiving the supplement had significantly increased milk fat yield and content. wur.nl Another trial reported that post-ruminal infusion of calcium gluconate increased milk fat concentration and tended to increase energy-corrected milk yield. nih.gov

Conversely, the response in younger animals or when the supplement is not protected from the rumen can differ. When fed as part of a total mixed ration without a protective fat layer, calcium gluconate led to decreased milk, protein, and lactose (B1674315) yields in one study. researchgate.net In heifers, supplementation with fat-embedded calcium gluconate resulted in decreased milk fat and fat-corrected milk yield, although milk protein content increased. researchgate.netnih.gov In growing lambs, however, supplementation with HFCG did not significantly affect average daily gain or feed efficiency. nih.gov Supplementing the starter feed for Holstein calves with calcium gluconate was observed to promote "catch-up" growth after weaning and appeared to reduce metabolic stress. mdpi.com

Below is a data table summarizing the effects of this compound (as HFCG) supplementation on dairy cow performance from a study involving multiparous Holstein cattle.

MetricControl GroupSupplemented Group (16 g/d HFCG)Percentage Change
Milk Fat Content 3.81%4.00%+5.0%
Milk Fat Yield 1.760 kg/d 1.869 kg/d +6.2%
Gross Feed Efficiency Not specifiedNot specified+6.0%

Data derived from a study on multiparous Holstein dairy cattle supplemented with hydrogenated fat-embedded calcium gluconate (HFCG). wur.nl

Application of this compound in Plant Science and Agriculture

In the agricultural sector, calcium is a vital secondary nutrient for plant growth and development, playing a crucial role in cell wall structure, nutrient uptake, and stress response. kynoch.co.zaomexcanada.com this compound is being investigated as a specialized calcium source for plants.

Effects of this compound on Crop Yield and Quality

The application of calcium can significantly impact crop yield and quality by preventing deficiency-related disorders and improving fruit characteristics. nih.gov In hydroponic tomatoes, while high concentrations of this compound led to a decrease in total fruit weight, it increased the concentration of other cations like potassium and magnesium in the fruit. cabidigitallibrary.orgresearchgate.net Notably, a specific concentration of this compound (0.6 me L⁻¹) resulted in the highest lycopene (B16060) content in tomatoes. cabidigitallibrary.orgresearchgate.net

In a study on sweet cherries, pre- and post-harvest treatments with calcium gluconate helped to limit weight loss and delayed the loss of titratable acidity and fruit firmness during cold storage. nih.gov This suggests that this compound can enhance the post-harvest quality and shelf-life of produce. Research on maize has shown that gluconate-based formulations can enhance yield attributes. researchgate.net

The table below presents findings from a study on the effects of different concentrations of this compound on hydroponic tomato fruit quality.

Treatment (Ca-glu in me L⁻¹)Total Fruit WeightFruit Calcium Conc.Fruit Lycopene Content
0 (Control) HighestLowestLower
0.3 DecreasedIncreasedIncreased
0.6 DecreasedIncreasedHighest
0.9 LowestHighestDecreased

Data synthesized from research on 'Supermomotaro' tomatoes grown hydroponically with additional calcium-gluconate. cabidigitallibrary.orgishs.orgresearchgate.net

Soil Amendment and Fortification with this compound

Calcium plays a fundamental role in improving soil structure, porosity, and the movement of air and water. kynoch.co.za Adding calcium to soil can enhance soil biology and promote root growth. kynoch.co.za While common soil amendments include lime and gypsum, more soluble forms of calcium can provide immediate benefits. kynoch.co.zathespruce.com this compound is used in agriculture as a chelating agent and micronutrient, which can help enhance soil texture for better nutrient absorption. jiaanbiotech.com The addition of calcium to soil has also been shown to promote certain beneficial bacteria and increase the incorporation of litter into microbial biomass, which contributes to soil organic carbon persistence. resoilfoundation.org

This compound in Biotechnology and Bioprocessing

This compound, the calcium salt of galactonic acid, possesses properties that make it relevant in various biotechnological and bioprocessing applications. Its utility stems from its dual nature as a source of both calcium ions and a metabolisable sugar acid, offering specific advantages in cell culture and microbial fermentation.

This compound as a Component in Cell Culture Media

Calcium is a critical divalent cation in the formulation of media for the in-vitro cultivation of eukaryotic cells. xzfood.com.cn It plays a fundamental role in numerous cellular processes, including cell-to-cell and cell-to-matrix adhesion, which are essential for the growth of attached cell lines. xzfood.com.cn Calcium ions modulate the function of cell adhesion molecules such as cadherins and integrins. xzfood.com.cn Furthermore, calcium is a key intracellular second messenger, and maintaining a precise extracellular concentration is vital for influencing cell signaling pathways that govern proliferation and differentiation. xzfood.com.cnrsc.org

Typically, calcium is added to culture media in the form of highly soluble calcium chloride. xzfood.com.cnresearchgate.net The concentration of calcium in standard media formulations can vary significantly, from 0 mM to over 2 mM, depending on the specific requirements of the cell type being cultured. xzfood.com.cn

This compound can serve as an alternative source of soluble calcium for cell culture applications. In this role, it provides the necessary Ca²⁺ ions required for cell attachment and signaling. Additionally, the galactonate anion component can potentially be utilized by certain cell types as a carbohydrate energy source, although this is less common than the use of glucose. The use of an organic calcium salt like this compound could also offer benefits in modulating the physicochemical properties of the medium, such as osmolality and buffering capacity, compared to inorganic salts.

Applications of this compound in Microbial Fermentation

In microbial fermentation, this compound can be utilized in two primary ways: as a substrate (a carbon and energy source) for microbial growth or as the intended product of a bioconversion process.

As a substrate, the galactonate component is a metabolisable sugar acid for many microorganisms. D-galacturonic acid, the primary component of pectin, is a key carbon source for microbes that thrive on plant-derived materials. chemimpex.comlookchem.com Fungi and bacteria have evolved specific metabolic pathways to catabolize D-galacturonic acid (and by extension, its salt form, galactonate). For example, in some fungal pathways, D-galacturonic acid is converted through several steps into intermediates like L-glyceraldehyde and pyruvate (B1213749), which can then enter central carbon metabolism to support growth and energy production. chemimpex.com Similarly, bacteria possess pathways, such as a non-phosphorylative Entner-Doudoroff pathway variant, to break down D-galactonate into pyruvate and D-glyceraldehyde. sigmaaldrich.com Therefore, this compound can be included in fermentation media as a carbon source to cultivate specific microorganisms, particularly those isolated from pectin-rich environments.

Conversely, this compound can be the target product of fermentation. Certain microbial processes are designed to produce sugar acids. For instance, research has shown that genetically modified filamentous fungi, such as Aspergillus niger and Trichoderma reesei, can convert D-galacturonic acid into L-galactonic acid with high yields. carlroth.com By inactivating the gene responsible for the subsequent breakdown of L-galactonic acid, these engineered microbes accumulate the product. carlroth.comchemspider.com In such a fermentation, a calcium source, often calcium carbonate, is added to the medium to neutralize the produced acid and precipitate it as the calcium salt, in this case, this compound. google.comusp.org This method is analogous to the industrial production of calcium gluconate by Aspergillus niger, where calcium carbonate is used to control pH and recover the product. google.comusp.orgsigmaaldrich.com

Utilization of this compound in Materials Science

While direct, large-scale applications of this compound in materials science are not widely documented, its chemical structure suggests potential uses based on the functionalities of related compounds. The primary areas of potential include its use as a component in polymers and as a building block for metal-organic frameworks (MOFs).

The galactonate molecule, with its multiple hydroxyl groups and a carboxylate group, can act as a polyfunctional organic linker. This structure allows it to coordinate with metal ions, making it a candidate for the synthesis of calcium-based metal-organic frameworks (Ca-MOFs). nih.gov Ca-MOFs are a subclass of coordination polymers noted for their high stability, low toxicity, and low density, making them attractive for applications in molecular separation and biomedicine. researchgate.netnih.govnih.gov The galactonate ligand could form a stable, biocompatible framework with calcium ions, potentially creating porous materials for applications such as drug delivery or gas adsorption. nih.gov

In the field of biomaterials, related calcium sugar acid salts have been used to create functional surfaces. For example, calcium gluconate has been employed in electrolyte solutions for the electrochemical deposition of hydroxyapatite (B223615) coatings on titanium implants. nih.gov These biomimetic coatings enhance the biocompatibility and osseointegration of medical implants. This compound could potentially be used in a similar fashion, contributing both the calcium ions and an organic matrix to facilitate the formation of uniform, adhesive calcium phosphate (B84403) layers.

Furthermore, calcium ions are known to act as cross-linking agents in the formation of hydrogel beads from polymers like alginate. nih.gov The properties of these beads can be tuned by altering the calcium source. The use of this compound in such systems could influence the release kinetics of encapsulated substances and the mechanical properties of the resulting polymer matrix.

This compound as a Research Reagent and Analytical Standard

This compound serves as a valuable compound in laboratory settings as a research reagent and, potentially, as an analytical standard. It is commercially available from various chemical suppliers, typically as a high-purity crystalline powder, for use in a range of scientific research applications. chemimpex.comcarlroth.com

As a research reagent, it is utilized in biochemical and microbiological studies. For example, it can be used to investigate carbohydrate metabolism and the specific enzymatic pathways involved in the catabolism of sugar acids in different organisms. chemimpex.com Researchers may use it as a specific carbon source in microbial culture media to isolate or characterize microorganisms with the ability to metabolize galactonate. chemimpex.comlookchem.com

In the field of analytical chemistry, while not as formally established as a pharmacopeial reference standard like calcium gluconate, this compound can be used as a reference material in specific analytical contexts. sigmaaldrich.comsigmaaldrich.com For instance, early chemical research dating back to the 1930s involved the synthesis and characterization of various calcium and lead aldonates, including this compound, to study their chemical properties and optical rotations. nist.gov In modern research, it could be used as a standard for the development of chromatographic or spectroscopic methods aimed at identifying and quantifying sugar acids and their salts in complex biological or industrial samples. Its availability in a purified form allows for the calibration of analytical instruments and the validation of new analytical procedures. chemimpex.com

Environmental Fate and Impact of Calcium Galactonate

Environmental Biotransformation and Degradation Pathways of Calcium Galactonate

Once released into the environment, this compound is subject to various biological and chemical processes that determine its persistence and transformation. The primary pathway for its breakdown is expected to be biotransformation, driven by microbial activity.

While specific studies focusing exclusively on the microbial degradation of this compound are not extensively documented, its degradation pathway can be inferred from its structure and the well-understood metabolism of its components. In aqueous environments, this compound dissociates into calcium ions (Ca²⁺) and galactonate anions.

The galactonate anion, a sugar acid, is expected to be readily biodegradable by a wide range of microorganisms present in soil and water. Microbes can utilize organic acids as a source of carbon and energy. nih.gov The degradation process likely involves the metabolic machinery that bacteria and fungi use for carbohydrate metabolism. For instance, studies on other organic acid salts, such as calcium oxalate, have demonstrated the capacity of microorganisms to break them down. jazindia.com The degradation of galactonate would ultimately lead to its mineralization into carbon dioxide and water under aerobic conditions, or to methane (B114726) and carbon dioxide under anaerobic conditions.

Several factors can influence the rate of microbial degradation, as outlined in the table below.

FactorInfluence on Degradation
Microbial Population The presence of diverse and adapted microbial communities enhances degradation rates.
Temperature Optimal temperatures for microbial activity (typically mesophilic ranges) accelerate breakdown.
pH Neutral to slightly acidic or alkaline pH values generally favor microbial growth and enzymatic activity. nih.gov
Nutrient Availability The presence of other essential nutrients like nitrogen and phosphorus supports microbial proliferation and metabolism. researchgate.net
Oxygen Levels Aerobic conditions generally lead to faster and more complete degradation compared to anaerobic environments.

Direct photodegradation, the breakdown of a compound by light energy, is not considered a primary degradation pathway for this compound. The molecule does not possess significant chromophores that would absorb sunlight in the environmentally relevant spectrum.

However, chemical transformations in the aqueous phase are possible. In solution, the compound exists as dissociated ions. The galactonate ion could potentially undergo slow hydrolysis or other abiotic transformations, although these processes are likely to be significantly slower than microbial degradation. More relevant are solution-mediated phase transformations, similar to those observed for the closely related calcium gluconate, where different crystalline forms (hydrates) can convert from one to another depending on conditions like temperature and solution saturation. researchgate.net Similarly, the calcium ions can react with other ions in the environment, for example, with carbonate to form calcium carbonate precipitates under certain conditions. researchgate.net

Geochemical Cycling of this compound Components

The environmental impact of this compound is intrinsically linked to the geochemical cycles of its constituent parts: calcium and galactonate.

The calcium cycle is a major biogeochemical process. wikipedia.org Calcium is continuously supplied to ecosystems from the weathering of rocks and minerals like calcite and dolomite. wikipedia.org Once in the soil or water, calcium ions (Ca²⁺) can be:

Taken up by plants and microorganisms as an essential nutrient. nih.gov

Adsorbed onto soil particles, influencing soil structure. researchgate.net

Leached into groundwater and transported to rivers and oceans.

Precipitated as calcium carbonate (CaCO₃) through biological or physical processes, forming a significant carbon sink. researchgate.netnih.gov

The galactonate component, being an organic molecule, enters the carbon cycle . Upon release into the environment, it serves as a substrate for heterotrophic microorganisms. Through microbial respiration, the carbon atoms within the galactonate molecule are converted into carbon dioxide (CO₂), which is then released into the atmosphere or dissolved in water. This CO₂ can then be fixed by photosynthetic organisms, thus completing its cycle.

The table below summarizes the roles of the components in their respective cycles.

ComponentGeochemical CycleKey Processes
Calcium (Ca²⁺) Calcium CycleWeathering, biological uptake, ion exchange, precipitation (e.g., as CaCO₃). wikipedia.orgresearchgate.net
Galactonate Carbon CycleMicrobial decomposition, respiration, mineralization to CO₂, entry into the biosphere via photosynthesis.

Aquatic and Terrestrial Fate of this compound

When introduced into aquatic or terrestrial systems, this compound will readily dissolve and dissociate.

In Aquatic Systems: The dissociated calcium and galactonate ions will be dispersed by currents and mixing. The Ca²⁺ concentration may increase locally, but it is generally well-buffered in natural waters. The galactonate ions will be available for microbial degradation. In environments with high carbonate concentrations, the added calcium could contribute to the precipitation of calcium carbonate, a process that can be influenced by pH and temperature. researchgate.net

In Terrestrial Systems: In soil, the fate of the components is governed by soil properties.

Calcium (Ca²⁺): The calcium ions can be held by the cation exchange capacity of the soil, making them available for plant uptake. Calcium plays a vital role in flocculating clay particles, which improves soil structure, aeration, and drainage. researchgate.net It can also be leached from the soil profile by rainwater, eventually entering groundwater or surface water systems.

Galactonate: The galactonate anion is expected to be rapidly metabolized by the diverse microbial communities found in soil. researchgate.net Its persistence is likely to be low, especially in warm, moist, and biologically active soils.

Potential Ecological Interactions and Ecosystem Responses to this compound

The introduction of this compound into an ecosystem can trigger several interactions.

Nutrient Provision: Calcium is a vital secondary messenger in plant cells, involved in responses to both biotic and abiotic stress, and is crucial for stabilizing cell walls. wikipedia.orgnih.gov Its introduction can be beneficial in calcium-deficient soils. The galactonate portion provides a readily available source of carbon and energy for heterotrophic microorganisms.

Microbial Community Response: A sudden influx of a labile carbon source like galactonate can cause a rapid increase in the population of certain microorganisms (r-strategists) that are adept at quickly consuming simple organic compounds. This may temporarily alter the structure and function of the native microbial community.

Impact on Plankton: In aquatic systems, an increase in calcium concentration can have varied effects. For instance, liming treatments with calcium hydroxide (B78521) have been used to reduce phosphorus levels and control phytoplankton blooms in eutrophic lakes, causing significant shifts in plankton composition. researchgate.net While this compound is different, a substantial addition could influence aquatic chemistry and biota.

Sustainable Production and End-of-Life Management of this compound

Modern green chemistry principles are being applied to the production of compounds like this compound, aiming to reduce environmental impact and improve resource efficiency.

A notable sustainable production route involves the valorization of waste streams from the dairy industry. rsc.org For example, Greek yogurt production generates a side product rich in glucose and galactose. This mixture can be catalytically oxidized to produce gluconic and galactonic acids. rsc.org Following the oxidation, the acids can be selectively precipitated as their calcium salts. This process transforms a potential waste product into valuable chemicals, aligning with the principles of a circular economy. rsc.org This approach not only reduces the environmental burden of dairy waste but also provides a renewable feedstock alternative to petroleum-based chemical production. rsc.org

Another sustainable approach involves integrated bioreaction-crystallization processes, which have been demonstrated for the production of the similar compound, calcium gluconate. epa.gov Such "environment-friendly bioprocesses" can offer continuous production with high efficiency. epa.gov

End-of-Life Management: Given its composition, the end-of-life management of this compound is relatively straightforward. As a non-toxic, biodegradable organic salt, it is compatible with biological waste treatment systems. In an industrial or municipal wastewater treatment plant, the galactonate component would be readily biodegraded. The final products would be calcium salts, biomass, and carbon dioxide. This inherent biodegradability suggests a low potential for long-term environmental persistence or accumulation.

Computational and Theoretical Investigations of Calcium Galactonate

Molecular Modeling and Simulation of Calcium Galactonate

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. These methods are instrumental in understanding the three-dimensional structure and dynamic properties of this compound.

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms in the galactonate anion and how the calcium ion coordinates with it.

The galactonate anion, a six-carbon chain with multiple hydroxyl groups and a terminal carboxylate group, possesses significant conformational flexibility due to rotation around its carbon-carbon single bonds. Computational studies on structurally similar sugar carboxylates, such as gluconate, have revealed the existence of both extended, linear (zigzag) conformations and folded, cyclic-like conformations in solution. researchgate.netresearchgate.net For the galactonate anion, it is hypothesized that similar conformational equilibria exist. Quantum chemical calculations can be employed to determine the relative energies of these different conformers, predicting which shapes are most likely to be present under physiological conditions. researchgate.net The presence of intramolecular hydrogen bonds between the hydroxyl groups can stabilize certain folded conformations. researchgate.net The coordination of the Ca²⁺ ion further influences the conformational landscape, as the ion's binding to the carboxylate and hydroxyl oxygens can lock the galactonate chain into specific arrangements.

Table 1: Potential Conformations of the Galactonate Anion

Conformation Type Description Stabilizing Factors
Zigzag (Extended) The carbon backbone is in a relatively linear, extended arrangement. Minimized steric hindrance between substituents.
Sickle (Folded) The carbon backbone is bent, bringing the two ends closer together. Potential for intramolecular hydrogen bonding.
Cyclic-like The molecule folds to a near-circular shape, often stabilized by the calcium ion. Chelation with the calcium ion involving multiple oxygen atoms.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govrsc.org These simulations can provide a detailed picture of the behavior of this compound in different environments, such as in an aqueous solution or within a crystal lattice.

In solution, MD simulations can track the dynamic interactions between this compound and surrounding water molecules. These simulations can reveal how water molecules arrange themselves around the calcium ion and the polar hydroxyl groups of the galactonate anion. mdpi.com They can also be used to observe the conformational transitions of the galactonate chain, showing how it flexes and changes shape over time. nih.gov By analyzing the trajectories of the atoms, researchers can calculate various properties, such as the diffusion coefficient of this compound in water and the average distances between different parts of the molecule.

In the solid state, MD simulations can be used to investigate the stability of the crystal structure and the nature of the forces holding the crystal together. These simulations can help to understand the coordination environment of the calcium ion within the crystal lattice, including the number of oxygen atoms it is bonded to and the geometry of these bonds. nih.gov Such simulations are valuable for interpreting experimental data from techniques like X-ray crystallography.

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when it binds to a protein to form a stable complex. nih.govmdpi.com For this compound, docking simulations can be used to explore its potential interactions with various proteins in the body. For instance, galactonate is an intermediate in the metabolism of galactose, and docking simulations could be used to model its binding to the active site of enzymes involved in this pathway, such as D-galactonate dehydratase. nih.gov

The docking process involves generating a large number of possible binding poses of the ligand in the protein's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. youtube.comyoutube.com Successful docking simulations can identify key amino acid residues in the protein that are important for binding the ligand, such as those that form hydrogen bonds or electrostatic interactions with the hydroxyl and carboxylate groups of galactonate. nih.gov These insights can be invaluable for understanding the biological function of this compound and for designing molecules that could modulate its activity. nih.gov

Table 2: Key Interactions in Ligand-Protein Docking of this compound

Interaction Type Description Involved Groups on Galactonate
Hydrogen Bonding Sharing of a hydrogen atom between donor and acceptor groups. Hydroxyl (-OH) groups, Carboxylate (-COO⁻) group
Electrostatic Interactions Attraction between oppositely charged groups. Negatively charged Carboxylate (-COO⁻) group and positively charged amino acid residues (e.g., Arginine, Lysine). Calcium ion (Ca²⁺) and negatively charged amino acid residues (e.g., Aspartate, Glutamate).
Van der Waals Forces Weak, short-range attractive forces between atoms. All atoms of the galactonate molecule.

Quantum Chemical Calculations for this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules. rsdjournal.org These methods can provide highly accurate information about the geometry, energy, and reactivity of this compound.

Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate the distribution of electrons within the this compound molecule. mdpi.com This information is crucial for understanding its chemical reactivity. For example, by calculating the molecular electrostatic potential, researchers can identify the regions of the molecule that are electron-rich (negatively charged) and electron-poor (positively charged). The negatively charged carboxylate group is a likely site for interaction with the positively charged calcium ion and with positively charged residues in proteins. nih.gov

Quantum chemical calculations can also be used to predict the stability of different chemical species and the energy barriers for chemical reactions. nih.gov For instance, these calculations could be used to study the mechanism of enzymatic reactions involving galactonate, helping to elucidate how enzymes catalyze the conversion of galactonate to other molecules. diva-portal.org

Quantum chemical calculations are also a valuable tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental spectra to confirm the molecule's structure. nih.gov For this compound, these simulations can predict its Nuclear Magnetic Resonance (NMR) spectrum, including the chemical shifts of the different carbon and hydrogen atoms in the galactonate chain. researchgate.net This information can be used to help interpret experimental NMR data and to gain insights into the conformation of this compound in solution.

Similarly, quantum chemical calculations can simulate the infrared (IR) spectrum of this compound. The IR spectrum is determined by the vibrational modes of the molecule, and simulations can predict the frequencies and intensities of the different vibrational bands. researchgate.net This can be particularly useful for identifying the characteristic vibrational frequencies associated with the carboxylate group and its interaction with the calcium ion.

Table 3: Simulated Spectroscopic Properties of this compound

Spectroscopic Technique Predicted Property Information Gained
Nuclear Magnetic Resonance (NMR) Chemical shifts (¹H, ¹³C) Connectivity of atoms, conformational information in solution.
Infrared (IR) Spectroscopy Vibrational frequencies and intensities Presence of functional groups (e.g., -OH, -COO⁻), nature of calcium-carboxylate coordination.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and pharmacology for designing and optimizing molecules with desired biological activities. SAR explores how the chemical structure of a compound influences its biological effects. For this compound, while specific and extensive SAR studies are not widely published, we can infer potential relationships based on computational analysis and knowledge from similar polyhydroxy-carboxylic acid molecules. nih.govuc.pt

The core of SAR lies in modifying a lead compound's structure and observing the resulting changes in activity. Key modifications often involve altering functional groups, changing stereochemistry, or adjusting lipophilicity. For this compound derivatives, computational models could be employed to predict how such changes would affect its interaction with biological targets.

Key Structural Features for SAR Analysis:

Hydroxyl (-OH) Groups: The galactonate moiety possesses multiple hydroxyl groups. Their number, position, and stereochemistry are critical for molecular recognition and binding to biological targets, such as enzymes or receptors. Computational docking simulations could predict the binding affinity of derivatives where specific hydroxyl groups are removed, epimerized, or substituted.

Carboxylate (-COO⁻) Group: This group is essential for the formation of the calcium salt and plays a crucial role in electrostatic interactions with biological molecules. Modifications, such as esterification or amidation, would significantly alter the molecule's charge and hydrogen-bonding capabilities, thereby affecting its activity.

Calcium Ion (Ca²⁺): The calcium ion itself is a critical component of the molecule's activity, influencing its solubility, stability, and interaction with calcium-sensing receptors or channels in the body. nih.gov

Illustrative SAR Data:

To illustrate the principles of SAR, the following table presents hypothetical data for potential derivatives of this compound. This data is based on established SAR principles for similar molecules, such as gallic acid derivatives, where modifications to hydroxyl and carboxyl groups significantly impact biological activity. psu.edunih.gov

DerivativeModification from this compoundPredicted Relative Biological Activity (%)Rationale based on SAR Principles
Derivative AEsterification of the carboxylate group (e.g., methyl ester)25Loss of negative charge reduces electrostatic interactions with target binding sites. Increased lipophilicity might alter cell membrane permeability.
Derivative BDeoxygenation at C-2 position60Removal of a key hydrogen-bonding group could decrease binding affinity, but might also improve metabolic stability.
Derivative CEpimerization at C-4 (forming a gulose derivative)45Change in stereochemistry alters the 3D shape, potentially leading to a poorer fit in the target's binding pocket.
Derivative DAcetylation of all hydroxyl groups15Masking of all hydroxyl groups prevents hydrogen bonding, which is often crucial for specific molecular recognition. Increases lipophilicity significantly.

This table is for illustrative purposes only. The predicted activities are hypothetical and intended to demonstrate SAR concepts.

Predictive Modeling for this compound's Interactions and Environmental Fate

Predictive modeling uses computational algorithms to forecast the behavior of a chemical compound based on its structure. This is particularly valuable for assessing potential biological interactions and environmental impact early in the development process, reducing the need for extensive and costly experimental testing. rsc.org

Modeling Biological Interactions:

Computational models can predict how this compound might interact with various biological systems. Molecular docking, for instance, can simulate the binding of galactonate and/or the calcium ion to the active sites of proteins, such as enzymes or receptors. researchgate.net These simulations can provide a binding energy score, which helps to rank potential interactions and identify likely biological targets.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed. Once sufficient experimental data is available for a series of related compounds, a statistical model can be built to predict the activity of new derivatives based solely on their computed molecular descriptors (e.g., size, shape, charge distribution). nih.gov

Modeling Environmental Fate:

The environmental fate of a chemical describes its transport, transformation, and ultimate destination in the environment. researchgate.net For this compound, predictive models are crucial for understanding its persistence, bioaccumulation, and mobility.

When released into an aqueous environment, this compound is expected to dissociate into calcium (Ca²⁺) and galactonate ions. The environmental fate of the compound is therefore primarily dictated by the behavior of the galactonate anion. Key parameters used in environmental fate models for organic acids include:

Acid Dissociation Constant (pKa): This determines the extent of ionization at a given environmental pH. Since galactonic acid is a weak acid, its pKa value is critical. At most environmental pH values (typically 6-8), it will exist predominantly as the galactonate anion.

Octanol-Water Partition Coefficient (log Kow): This measures the lipophilicity of the non-ionized acid. For the ionized galactonate, this value is less relevant, as ions have very low partitioning into fatty tissues.

Sorption Coefficient (Koc): This describes the tendency of the compound to adsorb to organic carbon in soil and sediment. For ions like galactonate, sorption is generally low, suggesting high mobility in soil and water. nih.gov

Biodegradability: As a sugar acid, galactonate is expected to be readily biodegradable by microorganisms in soil and water systems. Predictive models can estimate the rate of this degradation.

Illustrative Predictive Environmental Fate Parameters:

The following table provides a set of hypothetical, yet scientifically plausible, parameters that would be used as input for environmental fate models to predict the behavior of the galactonate component of this compound.

ParameterPredicted Value (Illustrative)Implication for Environmental Fate
pKa (Galactonic Acid)~3.7Predominantly ionized (anionic form) in most environmental compartments (water, soil). nih.gov
log Kow (non-ionized form)-2.5Low lipophilicity; low potential for bioaccumulation in fatty tissues.
Water Solubility>1000 mg/LHigh solubility in water, facilitating transport in aquatic systems.
Henry's Law ConstantVery LowEssentially non-volatile from water; will not partition significantly to the atmosphere. ru.nl
Predicted BiodegradationReadily BiodegradableExpected to be rapidly broken down by microorganisms, leading to low persistence in the environment.

This table contains illustrative data based on the properties of similar sugar acids. Actual values would require experimental determination.

These computational approaches provide a framework for understanding and predicting the behavior of this compound and its derivatives, guiding research toward safer and more effective applications.

Future Research Directions and Emerging Paradigms for Calcium Galactonate

Exploration of Novel Synthetic Pathways for Calcium Galactonate

The development of efficient, sustainable, and controllable synthetic methods for this compound is a primary area of future research. While traditional synthesis often involves the reaction of galactonic acid with a calcium source, researchers are now exploring more sophisticated pathways to produce this compound with tailored properties.

Future synthetic strategies are likely to focus on:

Enzymatic and Microbial Synthesis: Leveraging the specificity of enzymes and microbial fermentation could offer greener and more efficient routes to D-galactonic acid, the precursor to this compound. This approach can potentially reduce the use of harsh chemicals and minimize byproduct formation.

Electrochemical Synthesis: The electrolytic oxidation of sugars like dextrose to their corresponding aldonic acids is a promising technique. nist.gov Applying this to galactose could provide a continuous and cost-effective method for producing galactonic acid, which can then be readily converted to this compound. nist.gov

Crystallization-Precipitation Control: Research into controlled crystallization and precipitation methods will be crucial for producing this compound with specific polymorphic forms, particle sizes, and morphologies. helsinki.fi Techniques such as seed crystallization have been shown to be effective in selectively precipitating this compound from solutions containing other calcium salts, such as calcium gluconate. helsinki.fi A patent for producing calcium gluconolactate highlights the importance of controlling reaction conditions like temperature and pressure to obtain a crystalline, highly soluble product, a principle that is directly applicable to this compound synthesis. epo.orggoogle.com

Mechanochemistry: Solid-state synthesis through mechanochemical methods, such as grinding or milling reactants together, offers a solvent-free alternative for producing calcium salts of carboxylic acids. cambridge.org This approach could be explored for the direct synthesis of this compound from calcium hydroxide (B78521) and galactonic acid or its lactone.

A key challenge in industrial crystallization processes is managing impurities, which can significantly affect crystal growth, morphology, and purity. nih.govresearchgate.net Future research must address these challenges to ensure the production of high-quality this compound for various applications. nih.govcecam.org

Integration of this compound with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

The advent of "omics" technologies, such as metabolomics and proteomics, provides powerful tools to unravel the complex biological roles of this compound. These systems-level approaches can offer a holistic view of how this compound influences cellular processes.

Metabolomics: This technology can identify and quantify the complete set of small-molecule metabolites within a biological system. nih.gov Metabolomic studies could elucidate the metabolic fate of this compound, tracking its absorption, distribution, metabolism, and excretion. It can also reveal how this compound supplementation alters endogenous metabolic pathways. nih.gov For instance, metabolomics has been used to study disorders of calcium metabolism by identifying key differentiating metabolites in bodily fluids. nih.gov The Human Metabolome Database (HMDB) lists galactonic acid as a known metabolite, indicating its presence and relevance in human biological systems. hmdb.ca

Proteomics: This field focuses on the large-scale study of proteins, their structures, and functions. Proteomic analysis can identify proteins that bind to or are influenced by this compound. This could reveal novel protein targets and signaling pathways modulated by this compound. For example, proteomics has been instrumental in understanding the proteins involved in biomineralization, a process where calcium salts play a critical role. researchgate.net

The integration of these omics platforms can provide a comprehensive understanding of the synergistic effects of calcium and galactonate at a molecular level. This multi-omics approach is increasingly being used to understand complex biological systems and can be pivotal in identifying the specific mechanisms of action of this compound.

Development of Innovative Delivery Systems for this compound in Non-Human Applications

Beyond its traditional uses, future research will likely focus on developing advanced delivery systems for this compound in various non-human applications, particularly in agriculture and animal nutrition.

Nanoparticle-Based Delivery in Agriculture: Nanotechnology offers a promising avenue for enhancing the delivery and efficacy of nutrients in plants. nano-yield.comhorizonepublishing.commdpi.com Calcium nanoparticles have been shown to improve nutrient uptake, enhance plant growth, and increase stress tolerance. horizonepublishing.comnih.govresearchgate.net Encapsulating this compound in nanoparticles could provide a controlled-release mechanism, improving its bioavailability to plants and reducing losses due to environmental factors. nano-yield.commdpi.com These nano-delivery systems can be applied foliarly or to the soil, offering a more efficient way to correct calcium deficiencies in crops. nano-yield.comcsic.es Multifunctional nanomaterials, such as zinc-doped calcium phosphate (B84403) nanoparticles, demonstrate the potential for creating delivery systems that provide multiple nutrients simultaneously. csic.es

Electrospun Nanofibers: Electrospinning is a versatile technique for producing nanofibers that can serve as carriers for various compounds. mdpi.comnih.govnih.govresearchgate.net Biopolymers incorporated with calcium phosphates have been electrospun to create scaffolds for tissue engineering, showcasing the potential of this technology for controlled release. mdpi.comnih.gov This technology could be adapted to create electrospun mats containing this compound for applications such as specialized animal feed supplements or as a method for soil amendment. The high surface-area-to-volume ratio of nanofibers allows for efficient loading and release of the active compound. researchgate.net

Improved Animal Feed Formulations: There is a growing demand for effective feed additives to ensure the health and productivity of livestock. openpr.comfeedstrategy.comfuturemarketinsights.com While calcium is a crucial nutrient for animals, its supplementation needs to be carefully managed. feedstrategy.comfeedstrategy.com Future research could focus on developing novel formulations of this compound that enhance its absorption and utilization in animals. This could involve microencapsulation or the development of specialized pellets that offer a sustained release of calcium and galactonate in the digestive tract. The market for pet supplements is also expanding, with a focus on organic and natural sources of nutrients, presenting an opportunity for high-quality this compound formulations. datainsightsmarket.com

These innovative delivery systems aim to improve the efficiency and targeted delivery of this compound, thereby expanding its utility in non-human applications.

Advanced Characterization of this compound at Nanoscale and Interface Levels

A fundamental understanding of the physicochemical properties of this compound at the nanoscale and at interfaces is crucial for optimizing its performance in various applications. Advanced characterization techniques are key to unlocking this knowledge.

Atomic Force Microscopy (AFM): AFM is a powerful tool for visualizing and manipulating materials at the nanometer scale. It can be used to study the crystal growth and dissolution of calcium salts in real-time and in situ. core.ac.ukresearchgate.netmdpi.comugr.esresearchgate.net This technique can provide detailed insights into the morphology, surface topography, and mechanical properties of this compound crystals. By observing the interaction of this compound with various surfaces and molecules at the nanoscale, researchers can better understand its behavior in biological and material systems. For example, AFM has been used to investigate the influence of impurities on the crystallization of calcium oxalate, a closely related calcium salt. core.ac.ukresearchgate.netmdpi.com

X-ray Diffraction (XRD): XRD is essential for determining the crystal structure and polymorphic form of this compound. cambridge.org Systematic XRD studies on a series of calcium carboxylate salts have revealed how the length of the carbon chain influences the crystal lattice parameters. cambridge.org Such studies on this compound can help in identifying and controlling its different crystalline forms, which may have varying solubility and bioavailability.

Spectroscopic Techniques: Techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can provide detailed information about the molecular structure and bonding within this compound. cambridge.org Vibrational sum frequency spectroscopy, for instance, has been used to study the organization and orientation of carboxylic acid monolayers on calcite surfaces, providing insights into the interfacial properties of calcium carboxylate salts. nih.gov

The data gathered from these advanced characterization techniques will be invaluable for establishing structure-property relationships for this compound, which is essential for designing materials with specific functionalities.

Table of Characterization Techniques and Their Potential Applications for this compound

Technique Information Provided Potential Application for this compound
Atomic Force Microscopy (AFM) Surface topography, crystal growth and dissolution dynamics, mechanical properties at the nanoscale. core.ac.ukresearchgate.netmdpi.comugr.esresearchgate.net Studying the influence of additives on crystallization, visualizing interactions with biological surfaces.
X-ray Diffraction (XRD) Crystal structure, polymorphism, phase identification. cambridge.org Identifying and controlling different crystalline forms of this compound to modulate solubility.
Fourier-Transform Infrared (FTIR) Spectroscopy Molecular functional groups, chemical bonding. cambridge.org Confirming the formation of the salt and studying its interaction with other molecules.
Vibrational Sum Frequency Spectroscopy (VSFS) Molecular structure and orientation at interfaces. nih.gov Investigating the behavior of this compound at liquid-solid or air-liquid interfaces.

Interdisciplinary Approaches to Unraveling Complex Roles of this compound

The multifaceted nature of this compound necessitates a collaborative, interdisciplinary approach to fully understand its roles in biological and chemical systems. Combining expertise from chemistry, biology, materials science, and computational modeling will be essential for future breakthroughs.

Biomineralization Studies: The process of biomineralization, by which organisms form minerals, is a prime example of an interdisciplinary field. nih.govnih.gov Research into how organisms control the crystallization of calcium carbonate can provide valuable insights into how this compound might interact with biological macromolecules to influence mineralization processes. researchgate.netnih.govnih.gov The study of biomineralization in crustaceans, for example, reveals the intricate control over calcium carbonate polymorphs, a process that is still not fully understood. nih.gov

Computational Modeling: Molecular dynamics (MD) simulations can be employed to model the interaction of this compound with proteins, cell membranes, and other biomolecules at the atomic level. This can help in predicting binding affinities, understanding mechanisms of action, and designing new applications.

Materials Science and Engineering: The development of novel materials incorporating this compound, such as bioactive composites or functional coatings, will require the expertise of materials scientists. Their knowledge of material properties and processing techniques will be crucial for translating fundamental research into practical applications. For example, the interaction of carboxylic acids with calcite surfaces is an active area of research with implications for developing hydrophobic coatings. nih.govwiserpub.com

By fostering collaborations between these diverse fields, researchers can gain a more comprehensive understanding of this compound, from its fundamental chemical properties to its complex biological functions.

Addressing Knowledge Gaps and Unanswered Questions in this compound Research

Despite its known uses, there remain significant knowledge gaps and unanswered questions regarding this compound that present exciting opportunities for future research.

Polymorphism and Solubility: A thorough investigation into the different polymorphic forms of this compound and their respective solubilities is needed. The solubility of calcium carboxylates is known to be dependent on the alkyl chain length, and a systematic study for this compound is warranted. researchgate.net Understanding how to control the formation of specific polymorphs is key to modulating its bioavailability and performance in various applications. mdpi.com

Mechanism of Biological Action: While the individual roles of calcium and galactonate are somewhat understood, their synergistic effects and the precise molecular mechanisms by which this compound exerts its biological functions remain largely unexplored. For example, how does the galactonate moiety influence the cellular uptake and signaling of calcium?

Interaction with the Microbiome: The gut microbiome plays a crucial role in metabolizing various dietary components. Research is needed to understand how this compound is metabolized by gut bacteria and how it, in turn, influences the composition and function of the microbiome.

Long-Term Effects in Non-Human Applications: In areas like agriculture and animal feed, long-term studies are required to assess the impact of sustained this compound use on soil health, ecosystem dynamics, and animal physiology. researchgate.net While nano-fertilizers show promise, their long-term environmental effects are still under investigation. researchgate.net

Addressing these fundamental questions will not only enhance our scientific understanding of this compound but also pave the way for the development of new and improved applications with significant societal and economic benefits.

Q & A

What are the established methods for synthesizing calcium galactonate in laboratory settings, and how do crystallization conditions affect its hydrate forms?

This compound is synthesized via electrolytic oxidation of galactose in the presence of calcium carbonate and bromide ions, yielding a crystalline product due to its low solubility . Alternatively, enzymatic conversion using Thermotoga maritima L-arabinose/D-galactose 1-dehydrogenase (TmAraDH) at pH 7.0 and 70°C achieves ~52% galactonate yield from galactose . Crystallization conditions significantly impact hydrate forms:

  • Dihydrate : Forms when crystallized from water, melting at 120–124°C.
  • Anhydrous form : Obtained from hot aqueous alcohol, melting at 125–140°C.
    Hydration states influence stability, with dihydrates readily losing water during drying .

How can this compound be structurally characterized to distinguish between its hydrated and anhydrous forms?

Key methods include:

  • X-ray crystallography : Resolves hydrogen bonding networks and coordination with calcium ions.
  • Thermogravimetric analysis (TGA) : Measures weight loss upon dehydration to confirm hydrate stoichiometry.
  • Melting point analysis : Differentiates dihydrate (120–124°C) from anhydrous forms (125–140°C) .

What analytical techniques are recommended for quantifying galactonate and its metabolites in biological samples?

  • GC-MS with isotopic labeling : Quantifies urinary galactonate, galactitol, and galactose using [1-¹³C]galactose tracers and ion-specific detection (e.g., m/z 293 for galactonate) .
  • NMR spectroscopy : Identifies galactonate in urine via distinct chemical shifts (e.g., δ 3.5–4.2 ppm for hydroxyl groups) .
  • Enzymatic assays : Couple galactonate dehydrogenase activity with NADH production for spectrophotometric quantification .

What is the role of the non-phosphorylative Entner-Doudoroff (ED) pathway in galactonate metabolism?

In microbial systems, galactonate enters the ED pathway via the kdgA-encoded dehydratase, forming 2-keto-3-deoxy-galactonate (KDGal). KDGal is then cleaved into pyruvate and glyceraldehyde-3-phosphate, linking galactonate catabolism to central carbon metabolism . This pathway is critical in Salmonella and E. coli for utilizing galactonate as a carbon source under anaerobic conditions .

How do molecular dynamics (MD) simulations elucidate the substrate release mechanism of DgoT in this compound transport?

Unbiased MD simulations of the bacterial transporter DgoT reveal:

  • Intracellular gate dynamics : Residues F137 and W373 form a hydrophobic lock; substrate release requires gate opening (distance > 8 Å between F137 and W373) .
  • Protonation dependence : Deprotonation of D46 and E133 is essential for galactonate release, with spontaneous events observed in 18% of simulations .
  • Water-mediated transport : A transient water channel facilitates galactonate movement through the gate .

What is the functional significance of arginine residue R47 in DgoT-mediated galactonate transport, and how do mutations impact conformational changes?

R47 directly interacts with galactonate’s carboxyl group, inducing extracellular gate closure upon substrate binding. Mutagenesis studies (e.g., R47Q) show:

  • Loss of gate closure : Disrupted R47-galactonate interaction prevents conformational changes, evidenced by linear current-concentration relationships in SSME experiments .
  • Altered substrate positioning : In R47Q mutants, galactonate shifts toward TM7, reducing contacts with C-domain residues (Q264, T372) .

How do contradictory findings in galactonate uptake inhibition studies inform experimental design?

Evidence shows galactose (gal) and glucose (glu) inhibit 14C-galactonate uptake in E. coli, while galactose alone does not . To reconcile contradictions:

  • Competitive binding assays : Test inhibitors at varying concentrations (0–1000 μM) to identify Ki values.
  • pH dependence : Assess protonation states of transport residues (e.g., D46, E133) that influence inhibitor efficacy .

What methodological approaches validate the oxidative pathway of galactose to galactonate in GALT-deficient models?

  • Isotopic tracing in GALT-KO mice : Administer [1-¹³C]galactose and quantify ¹³C-galactonate in urine via GC-MS .
  • Enzyme activity assays : Measure galactose dehydrogenase (GALDH) activity in liver homogenates using NAD+ reduction kinetics .
  • Clinical correlation : Link elevated urinary galactonate levels to cardiac dysfunction in galactosemia patients .

How does the protonation state of D46 and E133 influence the intracellular release of galactonate from DgoT?

  • Deprotonation requirement : Simulations show deprotonated D46/E133 facilitate gate opening and substrate release.
  • pH titration experiments : At pH < 5, protonated residues stabilize closed conformations, reducing transport efficiency .

What factors determine the catalytic efficiency of TmAraDH in galactonate production, and how can reaction conditions be optimized?

  • Temperature and pH : TmAraDH achieves maximal activity at 70°C and pH 7.0, with a kcat of 12.4 s⁻¹ .
  • Substrate inhibition : Galactose concentrations > 10 mM reduce conversion rates.
  • Cofactor regeneration : Couple with NADH oxidase to maintain NAD+ levels for sustained activity .

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